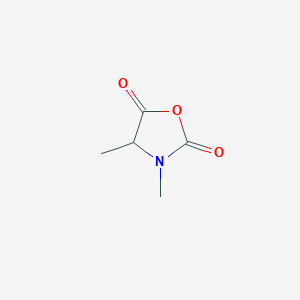

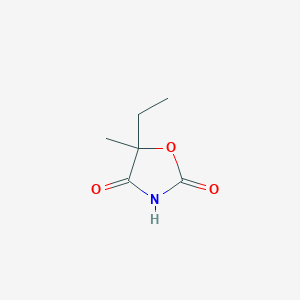

5-Ethyl-5-methyl-1,3-oxazolidine-2,4-dione

Vue d'ensemble

Description

5-Ethyl-5-methyl-1,3-oxazolidine-2,4-dione is an oxazolidinone that is 1,3-oxazolidine-2,4-dione substituted by a methyl and ethyl group at position 5 . It is a metabolite of paramethadione .

Molecular Structure Analysis

The molecular formula of 5-Ethyl-5-methyl-1,3-oxazolidine-2,4-dione is C6H9NO3 . It has an average mass of 143.141 Da and a monoisotopic mass of 143.058243 Da .Physical And Chemical Properties Analysis

5-Ethyl-5-methyl-1,3-oxazolidine-2,4-dione has a density of 1.1±0.1 g/cm3 . It has a molar refractivity of 33.0±0.3 cm3 . The compound has 4 H bond acceptors, 1 H bond donor, and 1 freely rotating bond . Its polar surface area is 55 Å2 .Applications De Recherche Scientifique

Metabolite of Paramethadione

5-Ethyl-5-methyl-1,3-oxazolidine-2,4-dione is a metabolite of paramethadione . Paramethadione is an anticonvulsant drug used in the treatment of epilepsy. The body metabolizes paramethadione into 5-Ethyl-5-methyl-1,3-oxazolidine-2,4-dione, which may contribute to the drug’s therapeutic effects or side effects .

Drug Metabolite

This compound has been identified as a drug metabolite . Drug metabolites are the byproducts of the body processing (metabolizing) drugs, and studying these can provide insights into a drug’s pharmacokinetics - how it is absorbed, distributed, metabolized, and excreted .

Human Blood Serum Metabolite

5-Ethyl-5-methyl-1,3-oxazolidine-2,4-dione has been found in human blood serum . This suggests that it could be used as a biomarker for certain conditions or treatments, or that it could have effects on the body’s biochemistry .

Human Xenobiotic Metabolite

This compound is a human xenobiotic metabolite . Xenobiotics are foreign substances that are not naturally produced by an organism. Studying the metabolites of xenobiotics can help us understand how the body detoxifies and eliminates these substances .

Synthesis of Functionalized Oxazolidines

5-Ethyl-5-methyl-1,3-oxazolidine-2,4-dione can be used in the synthesis of functionalized oxazolidines . Oxazolidines are important structural units of many biologically active compounds and serve as key intermediates to produce many useful chemical compounds .

Anesthetic Activity

In anesthetic activity in mice, no significant difference was found between the optical isomers of 5-Ethyl-5-methyl-1,3-oxazolidine-2,4-dione . This suggests that it could have potential applications in the field of anesthesia .

Biological Activities of 1,3,4-Oxadiazoles

While not directly related to 5-Ethyl-5-methyl-1,3-oxazolidine-2,4-dione, it’s worth noting that 1,3,4-oxadiazoles, a related class of compounds, have a variety of biological activities such as antiviral, antibacterial, anti-inflammatory, antipyretic, antitubercular, central nervous system depressants, anticancer, diuretic, analgesic, antiemetic and anticonvulsive properties . This suggests that 5-Ethyl-5-methyl-1,3-oxazolidine-2,4-dione could potentially be modified or used as a starting point to synthesize new 1,3,4-oxadiazole derivatives with these properties .

Mécanisme D'action

Target of Action

5-Ethyl-5-methyl-1,3-oxazolidine-2,4-dione is an oxazolidinone that is a metabolite of paramethadione . It primarily targets the central nervous system (CNS), specifically the thalamic neurons . These neurons play a crucial role in the transmission of signals in the brain and are particularly involved in the regulation of consciousness, sleep, and sensory interpretation.

Mode of Action

This compound acts as an anticonvulsant, reducing T-type calcium currents in thalamic neurons, including thalamic relay neurons . This action inhibits corticothalamic transmission, which is the communication between the cortex and thalamus in the brain. As a result, it raises the threshold for repetitive activity in the thalamus .

Biochemical Pathways

Its parent compound, paramethadione, is known to affect the corticothalamic transmission pathway . This pathway is crucial for the regulation of rhythmicity in the brain, which is often disrupted in conditions such as epilepsy.

Pharmacokinetics

It is known to be a metabolite of paramethadione , suggesting that it may be produced in the body following the administration and metabolism of paramethadione.

Result of Action

The primary result of the action of 5-Ethyl-5-methyl-1,3-oxazolidine-2,4-dione is a reduction in the number of absence seizures, often seen in epileptics . By inhibiting corticothalamic transmission and raising the threshold for repetitive activity in the thalamus, it dampens the abnormal thalamocortical rhythmicity that underlies the 3-Hz spike-and-wave discharge seen on electroencephalogram (EEG) during absence seizures .

Safety and Hazards

The safety information for 5-Ethyl-5-methyl-1,3-oxazolidine-2,4-dione includes several hazard statements: H315, H319, H335, H360 . Precautionary statements include P201, P202, P261, P264, P271, P280, P281, P302+P352, P304+P340, P305+P351+P338, P308+P313, P312, P332+P313, P337+P313, P362, P403+P233, P405, P501 .

Propriétés

IUPAC Name |

5-ethyl-5-methyl-1,3-oxazolidine-2,4-dione | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H9NO3/c1-3-6(2)4(8)7-5(9)10-6/h3H2,1-2H3,(H,7,8,9) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MGHNWMRNFGYJKE-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC1(C(=O)NC(=O)O1)C | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H9NO3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70283181 | |

| Record name | 5-Ethyl-5-methyl-1,3-oxazolidine-2,4-dione | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70283181 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

143.14 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

52387-52-7 | |

| Record name | NSC30269 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=30269 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 5-Ethyl-5-methyl-1,3-oxazolidine-2,4-dione | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70283181 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![Bicyclo[2.1.1]hexan-2-one](/img/structure/B3053172.png)

![1-Azabicyclo[2.2.2]octane-3-carboxaldehyde](/img/structure/B3053178.png)